![molecular formula C9H9BrO B3101140 1-Bromo-3-ethenyl-2-methoxybenzene CAS No. 138505-19-8](/img/structure/B3101140.png)
1-Bromo-3-ethenyl-2-methoxybenzene
Overview
Description
1-Bromo-3-ethenyl-2-methoxybenzene, also known as 1-bromo-2-methoxy-3-vinylbenzene, is a chemical compound with the molecular formula C9H9BrO . It has a molecular weight of 213.07 .
Synthesis Analysis
The synthesis of 1-Bromo-3-ethenyl-2-methoxybenzene could potentially involve several steps. A bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .Molecular Structure Analysis
The InChI code for 1-Bromo-3-ethenyl-2-methoxybenzene is 1S/C9H9BrO/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6H,1H2,2H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Selective Radical Cyclisation
1-Bromo-3-ethenyl-2-methoxybenzene is used in the selective radical cyclisation process. A study by Esteves, Ferreira, and Medeiros (2007) demonstrated its use in electrogenerated nickel(I) tetramethylcyclam catalyzed reactions to produce tetrahydrofuran derivatives, highlighting its utility in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).
Oligomers from Nucleophilic Substitution
Brooke and Mawson (1990) researched the nucleophilic substitution of the para fluorine in bromo-ethene compounds, where 1-Bromo-3-ethenyl-2-methoxybenzene played a role. This study is significant in understanding the behavior of such compounds in chemical reactions (Brooke & Mawson, 1990).
Synthesis of Heterocyclic Compounds
Duñach et al. (2008) focused on the electrochemical approach to synthesize heterocyclic compounds, using 1-Bromo-3-ethenyl-2-methoxybenzene as a precursor. The study emphasized its role in environmentally friendly media, signifying its importance in green chemistry (Duñach, Esteves, Neves, & Medeiros, 2008).
Intermediate in Antibacterial Synthesis
Turner and Suto (1993) explored its use as an intermediate in the synthesis of quinolone antibacterials, indicating its potential in pharmaceutical applications (Turner & Suto, 1993).
Chemoselective Synthesis
Kumar et al. (2008) investigated the chemoselective synthesis involving 1-Bromo-3-ethenyl-2-methoxybenzene. This study provides insights into the selective reactions of such compounds, useful in organic chemistry (Kumar et al., 2008).
Fragrance Synthesis
Scrivanti et al. (2008) demonstrated its application in the synthesis of floral fragrances. This research contributes to the understanding of fragrance chemistry and its industrial applications (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
Study of Molecular Structures
Nestler, Schwarzer, and Gruber (2018) analyzed the molecular structures and packing behavior of anisole derivatives, including compounds similar to 1-Bromo-3-ethenyl-2-methoxybenzene. Their research is crucial for understanding the physical chemistry of such compounds (Nestler, Schwarzer, & Gruber, 2018).
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-ethenyl-2-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVMGFLPVSCKRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-ethenyl-2-methoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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